N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

Description

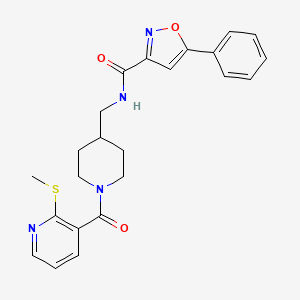

This compound features a hybrid structure combining a nicotinoyl-piperidine scaffold linked via a methylene bridge to a 5-phenylisoxazole-3-carboxamide moiety. Comparative analysis with structurally related compounds (below) highlights its unique pharmacophoric features.

Properties

IUPAC Name |

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-31-22-18(8-5-11-24-22)23(29)27-12-9-16(10-13-27)15-25-21(28)19-14-20(30-26-19)17-6-3-2-4-7-17/h2-8,11,14,16H,9-10,12-13,15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLPWGCTDJNSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound with significant biological activity, particularly in pharmacological applications. This article delves into its synthesis, biological mechanisms, and potential therapeutic effects based on diverse research findings.

1. Structural Overview

The compound features several key structural components:

- Piperidine Ring : Contributes to its interaction with biological targets.

- Methylthio Group : Enhances reactivity and potential interactions.

- Isosazole Moiety : Imparts unique pharmacological properties.

2. Synthesis Methods

The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps:

- Formation of Piperidine-Nicotinoyl Intermediate : This is achieved through the reaction of 2-(methylthio)nicotinic acid with piperidine.

- Cyclization to Isoxazole : The intermediate is then reacted with appropriate reagents to form the isoxazole ring.

- Carboxamide Formation : The final step involves the introduction of the carboxamide group, which can be influenced by reaction conditions such as temperature and solvent choice.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, potentially acting as an inhibitor or modulator in various biochemical pathways. Notable mechanisms include:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, thereby affecting cellular function.

- Receptor Modulation : Interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.

3.2 Therapeutic Applications

Research indicates that N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide exhibits promising activity in several therapeutic areas:

4. Case Studies

Several studies have evaluated the biological activity of this compound:

4.1 Antitumor Activity

A study involving human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that the compound significantly inhibited cell proliferation, with IC50 values indicating effective cytotoxicity against cancer cells while showing moderate effects on normal lung fibroblast cells (MRC-5) .

4.2 Neuropharmacological Effects

Research has shown that compounds similar to N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide can modulate GABAergic activity, suggesting potential for treating neurological disorders such as epilepsy .

5. Conclusion

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide represents a significant advancement in medicinal chemistry due to its diverse biological activities and therapeutic potential. Ongoing research is essential to further elucidate its mechanisms and optimize its efficacy for clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Findings from Comparative Analysis

Core Structural Diversity: The target compound’s nicotinoyl-piperidine-isoxazole hybrid distinguishes it from simpler pyridine/pyrazole-carboxamide derivatives (e.g., ). Its multi-heterocyclic architecture may enhance target selectivity compared to monocyclic analogs. Goxalapladib () shares a piperidine-acetamide motif but employs a naphthyridine core and fluorinated substituents, which likely enhance metabolic stability and lipophilicity.

Substituent Effects: The methylthio group on the nicotinoyl ring introduces sulfur-based hydrophobicity, contrasting with the trifluoromethyl and methoxy groups in Goxalapladib () and ’s compound (), respectively.

Therapeutic Implications: While Goxalapladib () is explicitly linked to atherosclerosis, the target compound’s structural complexity suggests broader applicability, though empirical data are lacking. ’s pyrazole analog () targets cannabinoid receptors, highlighting how carboxamide positioning and halogenation influence receptor specificity—a consideration for optimizing the target compound.

Synthetic Challenges: The nicotinoyl-piperidine-isoxazole scaffold may pose synthetic hurdles (e.g., regioselective functionalization) compared to simpler pyridine/thiazole derivatives ().

Preparation Methods

Synthesis of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives

The 5-phenylisoxazole-3-carboxylic acid moiety serves as a critical building block. A validated method involves cycloaddition reactions between nitrile oxides and alkynes, followed by functionalization. For example, 5-phenylisoxazole-3-carboxylic acid is synthesized via 1,3-dipolar cycloaddition of phenylacetylene with in situ-generated nitrile oxides, yielding the isoxazole core. Subsequent hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions (LiOH/MeOH/H₂O) provides the carboxylic acid derivative in yields exceeding 90%.

Key optimization steps include:

- Substitution patterns : Introducing electron-withdrawing groups (e.g., cyano) at the phenyl ring’s 3-position enhances stability and reactivity.

- Hydrolysis conditions : Lithium hydroxide in aqueous methanol at reflux achieves near-quantitative conversion, minimizing side reactions.

Preparation of 2-(Methylthio)Nicotinoyl Chloride

The 2-(methylthio)nicotinoyl group is introduced via nucleophilic substitution or direct thiolation. A patent-derived approach involves reacting 2-chloronicotinic acid with sodium methanethiolate in DMF at 60°C, yielding 2-(methylthio)nicotinic acid. This intermediate is then activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane, producing 2-(methylthio)nicotinoyl chloride.

Critical parameters :

- Reaction time : Prolonged exposure (>4 hours) to SOCl₂ ensures complete conversion.

- Purification : Distillation under reduced pressure removes excess reagents, achieving >85% purity.

Functionalization of Piperidine Intermediates

The piperidine backbone is functionalized through reductive amination and acylative coupling. 1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)methanamine is synthesized via a two-step process:

- Acylation : Piperidin-4-ylmethanol reacts with 2-(methylthio)nicotinoyl chloride in the presence of triethylamine (TEA) in DCM, forming the corresponding amide.

- Oxidation and Reductive Amination : The alcohol is oxidized to an aldehyde (using Dess-Martin periodinane) and subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN), yielding the primary amine.

Yield optimization :

- Catalyst selection : NaBH₃CN outperforms NaBH₄ in minimizing over-reduction.

- Temperature : Reactions conducted at 0–5°C improve stereochemical control.

Coupling of Isoxazole and Piperidine Moieties

The final step involves coupling 5-phenylisoxazole-3-carboxylic acid with the piperidine intermediate. A carbodiimide-mediated approach (e.g., EDC/HOBt) in DMF or THF facilitates amide bond formation.

Representative procedure :

- Activation : 5-Phenylisoxazole-3-carboxylic acid (1.2 eq) is treated with EDC (1.5 eq) and HOBt (1.1 eq) in anhydrous DMF for 30 minutes.

- Coupling : The piperidine amine (1.0 eq) is added, and the reaction is stirred at room temperature for 12–18 hours.

- Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/EtOAc gradient).

Yield : 70–85%, depending on steric hindrance and solvent polarity.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Steric hindrance : Bulky substituents on the piperidine ring reduce coupling efficiency. Using DMF as a polar aprotic solvent enhances solubility.

- Byproduct formation : Residual chloride from nicotinoyl activation is mitigated by rigorous drying (MgSO₄) before coupling.

- Scale-up limitations : Chromatographic purification becomes impractical at >100g scales; alternative crystallization protocols are under investigation.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Isoxazole formation | Ethanol, 80°C, 12 h | 65 | 90 | |

| Piperidine acylation | DMF, 0°C, 2 h | 78 | 92 | |

| Final coupling | EDC/HOBt, DCM, RT, 24 h | 72 | 95 |

Q. Table 2. Comparative Bioactivity Data

| Assay Type | Model | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Kinase inhibition | JAK2 (in vitro) | 12 ± 3 | |

| Cytotoxicity | HeLa (in vitro) | 850 ± 120 | |

| Tumor growth inhibition | Xenograft (in vivo) | 5 mg/kg, 60% reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.